molecular formula C11H15Cl2N3O B1459008 {[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride CAS No. 1609408-02-7

{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride

Cat. No. B1459008
CAS RN: 1609408-02-7
M. Wt: 276.16 g/mol
InChI Key: ACAVIYUTOGAHQT-UHFFFAOYSA-N
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Description

“{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1609408-02-7 . It has a molecular weight of 276.16 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O.2ClH/c1-15-11-5-3-2-4-10(11)14-8-9(6-12)7-13-14;;/h2-5,7-8H,6,12H2,1H3;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 276.16 . The compound should be stored at a temperature of -20 degrees .

Scientific Research Applications

Synthesis and Characterization

  • The compound's derivatives are utilized in the synthesis of biologically active molecules and as intermediates in the production of pharmaceuticals, dyes, and fine chemicals. For example, a similar compound, 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline, was synthesized using reductive amination of aldehydes and ketones, a common method for producing secondary and tertiary amines (Bawa, Ahmad, & Kumar, 2009).

Biological Activity Studies

  • Various derivatives of the compound show promising biological activities. For instance, 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives have been synthesized and exhibited significant biological activity, with specific derivatives showing more toxicity against certain bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Antimicrobial Applications

  • Another related compound, 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, demonstrated notable antibacterial activity, with specific variants showing high effectiveness against bacteria like Bacillus subtilis and Escherichia coli (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Future Directions

While specific future directions for “{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride” are not available in the search results, related compounds such as pyrazole derivatives are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . This suggests that “this compound” and similar compounds could have potential applications in the development of new pharmaceuticals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain receptors and enzymes involved in cellular signaling pathways . The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity. This compound’s ability to influence enzyme activity makes it a valuable tool in studying biochemical pathways and mechanisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of its interaction. By binding to enzymes, it can either block the active site, preventing substrate binding, or induce conformational changes that enhance enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C, but may degrade over time if not stored properly. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in metabolic processes. These interactions can affect metabolic flux and alter the levels of specific metabolites. By modulating enzyme activity, this compound can influence the overall metabolic balance within cells, leading to changes in energy production, biosynthesis, and other metabolic functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its concentration at target sites, influencing its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its ability to modulate cellular processes. For example, localization to the nucleus may enhance its effects on gene expression, while localization to the mitochondria may impact cellular metabolism.

properties

IUPAC Name

[1-(2-methoxyphenyl)pyrazol-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c1-15-11-5-3-2-4-10(11)14-8-9(6-12)7-13-14;;/h2-5,7-8H,6,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAVIYUTOGAHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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